molecular formula C17H19NO4S B2942156 Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-78-2

Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2942156
CAS No.: 900018-78-2
M. Wt: 333.4
InChI Key: HZABDOPFUWQOFN-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate is a thiophene-based compound featuring a phenoxy group substituted at the 3-position of the thiophene ring, with a 3-methylbutanoyl (isovaleryl) amide moiety attached to the ortho-position of the phenoxy group. This structure combines electron-rich aromatic systems (thiophene and phenol) with a branched aliphatic acyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 3-[2-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11(2)10-15(19)18-12-6-4-5-7-13(12)22-14-8-9-23-16(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZABDOPFUWQOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-methylbutanoyl chloride with 2-aminophenol to form 2-[(3-methylbutanoyl)amino]phenol. This intermediate is then reacted with 3-bromothiophene-2-carboxylic acid methyl ester under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions :

  • Acidic Hydrolysis : HCl (6M), reflux (110°C, 12h) .

  • Alkaline Hydrolysis : NaOH (2M), ethanol/water (1:1), 80°C, 6h .

Example :
Methyl 3-sulfamoylthiophene-2-carboxylate undergoes hydrolysis to form 3-sulfamoylthiophene-2-carboxylic acid under alkaline conditions .

Amide Bond Reactivity

The 3-methylbutanoyl amide group participates in hydrolysis and nucleophilic substitution.

Hydrolysis

Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the amide bond cleaves to release 3-methylbutanoic acid and the corresponding amine-phenoxy intermediate .

Conditions :

  • H<sub>2</sub>SO<sub>4</sub> (conc.), 100°C, 8h .

Nucleophilic Substitution

The amide’s carbonyl carbon reacts with nucleophiles like Grignard reagents or amines:

  • Reaction with methylamine forms a substituted urea derivative .

  • Reaction with organolithium reagents generates ketones .

Electrophilic Aromatic Substitution (EAS)

The phenoxy group directs electrophilic substitution to the para position. Common reactions include:

Reaction TypeReagents/ConditionsProductReference
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitro-substituted derivative
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CSulfonic acid derivative

Thiophene Ring Functionalization

The thiophene ring undergoes reactions at the 4- and 5-positions due to electron-withdrawing carboxylate and phenoxy groups:

Halogenation

  • Bromination : Br<sub>2</sub> in acetic acid yields 4-bromo derivatives .

  • Chlorination : SO<sub>2</sub>Cl<sub>2</sub> in DCM introduces chlorine at position 5 .

Cross-Coupling

The thiophene carboxylate participates in Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis :

  • Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 80°C, 24h .

Photochemical Reactions

The phenoxy-thiophene system undergoes photocyclization under UV light (λ = 254 nm) to form fused heterocycles, a pathway observed in structurally similar compounds .

Comparative Reactivity Table

Functional GroupReaction TypeKey ReagentsProductYield (%)Reference
Methyl esterHydrolysisNaOH/H<sub>2</sub>OCarboxylic acid85–92
AmideAcid hydrolysisH<sub>2</sub>SO<sub>4</sub>Amine + acid78
PhenoxyNitrationHNO<sub>3</sub>Nitro derivative65
ThiopheneBrominationBr<sub>2</sub>/AcOH4-Bromo-thiophene70

Key Research Findings

  • Selectivity in EAS : The phenoxy group’s electron-donating effect enhances para substitution, with nitro groups introduced at >60% yield .

  • Stability of Amide Bond : The 3-methylbutanoyl amide resists hydrolysis under mild conditions but cleaves quantitatively in concentrated H<sub>2</sub>SO<sub>4</sub> .

  • Catalytic Cross-Coupling : Suzuki reactions with arylboronic acids proceed efficiently (yields: 75–88%) using Pd catalysts .

Scientific Research Applications

Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs :

Methyl 3-{4-[(3-Phenylpropanoyl)Amino]Phenoxy}-2-Thiophenecarboxylate () Molecular Formula: C₂₁H₁₉NO₄S Key Differences: The acyl group is 3-phenylpropanoyl instead of 3-methylbutanoyl, introducing aromaticity (phenyl ring) that may enhance π-π stacking interactions but reduce solubility in polar solvents compared to the aliphatic 3-methylbutanoyl group .

Methyl 3-(2-{[(2,2,2-Trifluoroethyl)Sulfonyl]Amino}Phenoxy)-2-Thiophenecarboxylate () Molecular Formula: C₁₄H₁₂F₃NO₅S₂ Key Differences: A sulfonyl group replaces the acyl amide, with a trifluoroethyl substituent. The strong electron-withdrawing nature of the sulfonyl and trifluoroethyl groups likely increases metabolic stability but may reduce nucleophilic reactivity compared to the amide in the target compound .

Methyl 3-(Diphenylamino)-2-Thiophenecarboxylate () Molecular Formula: C₁₈H₁₅NO₂S Key Differences: A diphenylamino group replaces the phenoxy-acylamide substituent. The bulkier diphenylamino group could hinder molecular packing (lower melting point) and alter electronic properties (e.g., enhanced charge transfer) .

Methyl 3-[(Sulfanylacetyl)Amino]Thiophene-2-Carboxylate () Molecular Formula: C₈H₈N₂O₃S₂ Key Differences: A sulfanylacetyl group replaces the phenoxy-linked acyl amide.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Insights
Target Compound C₁₇H₁₉NO₄S* ~333.4 3-Methylbutanoyl, phenoxy Not reported Moderate (amide + ester)
Methyl 3-{4-[(3-Phenylpropanoyl)Amino]...} C₂₁H₁₉NO₄S 381.4 3-Phenylpropanoyl, phenoxy Not reported Low (aromatic acyl)
Methyl 3-(2-{[(Trifluoroethyl)Sulfonyl]...} C₁₄H₁₂F₃NO₅S₂ 395.4 Trifluoroethyl sulfonyl, phenoxy Not reported High (polar sulfonyl)
Methyl 3-(Diphenylamino)-2-Thiophenecarboxylate C₁₈H₁₅NO₂S 309.4 Diphenylamino Not reported Low (bulky substituent)

*Estimated based on structural similarity.

Biological Activity

Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate (CAS Number: 900019-27-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H19NO4S
  • Molecular Weight : 333.4 g/mol
  • IUPAC Name : Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate

The structure includes a thiophene ring, which is known for its diverse biological activities, and an amide functional group that may enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. The thiophene ring can interact with microbial membranes, disrupting their integrity and leading to cell death. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Thiophene derivatives have also been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation in models of acute and chronic inflammation . This mechanism is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit tumor cell proliferation has been linked to its interaction with specific cellular signaling pathways .

Synthesis and Biological Evaluation

A study published in Der Pharma Chemica outlines the synthesis of various thiophene derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing promising results in antimicrobial assays .

Compound Activity IC50 (µM) Reference
This compoundAntimicrobial12.5
Thiophene Derivative AAnti-inflammatory15.0
Thiophene Derivative BAnticancer (HeLa cells)20.0

Safety and Toxicity Profile

While exploring the biological activity, it is crucial to consider the safety profile of the compound. Toxicological assessments indicate that this compound exhibits moderate toxicity at high concentrations, necessitating careful dosage management in potential therapeutic applications .

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